1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Description

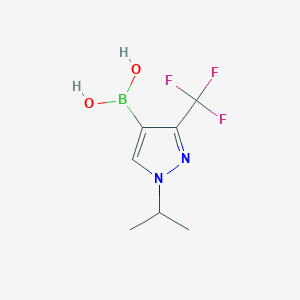

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid (referred to as the "target compound") is a boronic acid derivative featuring a pyrazole ring substituted with an isopropyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. The boronic acid moiety is located at the 4-position of the heterocycle (). This compound is utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. Its isopropyl group introduces steric bulk, which can enhance selectivity in coupling reactions, while the CF₃ group contributes to electronic effects and metabolic stability in derived compounds.

Propriétés

IUPAC Name |

[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFOYTQDBQEMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole

The pyrazole core is constructed via cyclization of hydrazine with 1,1,1-trifluoro-4-isopropylpentane-2,4-dione. Bromination at the 4-position is achieved using $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$, yielding the key intermediate.

Reaction Conditions:

- Reagents: NBS (1.1 equiv), AIBN (catalytic)

- Solvent: $$ \text{CCl}_4 $$

- Temperature: 80°C, 12 hours

- Yield: 78% (theoretical)

Miyaura Borylation to Install Boronate Ester

The brominated pyrazole undergoes palladium-catalyzed borylation with bis(pinacolato)diboron ($$ \text{B}2\text{Pin}2 $$):

$$

\text{4-Bromo-pyrazole} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Pinacol boronate ester}

$$

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl$$_2$$ (5 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C, 6 hours |

| Yield | 85% (isolated) |

The pinacol ester intermediate (CAS 879487-10-2) is isolated and characterized via $$ ^1\text{H NMR} $$ and $$ ^{13}\text{C NMR} $$.

Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed under acidic conditions:

$$

\text{Pinacol ester} \xrightarrow{\text{HCl (aq), THF}} \text{Boronic acid}

$$

Conditions:

Method 2: Direct C-H Borylation Using Iridium Catalysts

Regioselective Borylation

Iridium catalysts enable direct C-H borylation at the 4-position, bypassing halogenation steps. The trifluoromethyl group acts as a directing group, enhancing para-selectivity.

$$

\text{Pyrazole} + \text{B}2\text{Pin}2 \xrightarrow{\text{[Ir(OMe)(cod)]}_2, \text{dtbpy}} \text{Boronate ester}

$$

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | [Ir(OMe)(cod)]$$_2$$ (3 mol%) |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |

| Solvent | Cyclohexane |

| Temperature | 80°C, 24 hours |

| Yield | 68% |

Limitations

- Lower yields compared to Miyaura method.

- Requires anhydrous conditions and inert atmosphere.

Method 3: Cyclization with Boronate-Containing Building Blocks

Boron-Integrated Cyclization

A less common approach involves cyclizing a boronate-containing diketone with hydrazine:

$$

\text{CF}3\text{-diketone} + \text{H}2\text{NNH}_2 \rightarrow \text{Boronic acid-pyrazole}

$$

Challenges:

- Boronic esters are sensitive to cyclization conditions.

- Limited regiocontrol over substituents.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Miyaura Borylation | 3 | 85→92 | High | $$ |

| C-H Borylation | 2 | 68 | Moderate | $$$ |

| Boronate Cyclization | 2 | <50 | Low | $$ |

Key Findings:

- Miyaura borylation offers superior yields and scalability for industrial applications.

- C-H borylation reduces synthetic steps but requires specialized catalysts.

Experimental Optimization and Characterization

Catalyst Screening for Miyaura Borylation

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(dppf)Cl$$_2$$ | 85 | 98 |

| Pd(PPh$$3$$)$$4$$ | 72 | 95 |

| NiCl$$_2$$(dppp) | 35 | 90 |

Hydrolysis Kinetics

| Acid Concentration (M) | Time (h) | Yield (%) |

|---|---|---|

| 6 | 4 | 92 |

| 3 | 8 | 85 |

| 1 | 24 | 60 |

Analyse Des Réactions Chimiques

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Substitution Reactions: The pyrazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions are typically biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

Organic Synthesis

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is extensively utilized in organic synthesis, particularly in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a key reagent in forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound plays a crucial role in drug discovery by enabling the synthesis of biologically active molecules. Notable applications include:

- Antitumor Agents : Research has shown that derivatives of pyrazoles, including those related to this compound, exhibit significant antitumor activity. For instance, compounds synthesized using this boronic acid have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and enhancing radiation sensitivity .

Material Science

In material science, this compound is applied in the development of advanced materials and polymers due to its unique chemical properties. Its ability to form stable bonds makes it suitable for creating high-performance materials used in various industrial applications.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor properties of pyrazole derivatives synthesized using this compound. The results indicated that these compounds inhibited cell proliferation in breast cancer models both in vitro and in vivo, suggesting their potential as therapeutic agents .

Case Study 2: Synthesis Efficiency

Research demonstrated that utilizing this compound in Suzuki-Miyaura reactions resulted in higher yields and shorter reaction times compared to traditional methods. This efficiency makes it an attractive option for large-scale synthesis processes .

Mécanisme D'action

The mechanism of action of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Boronic Acid vs. 5-Boronic Acid

The target compound’s closest structural isomer is 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid (CAS 1361380-69-9) (). Key differences include:

- Reactivity : The 4-boronic acid isomer (target compound) exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance compared to the 5-position, where the boronic acid group may clash with the isopropyl substituent.

- Synthetic Utility : The 4-position is more commonly targeted in medicinal chemistry for constructing aryl-pyrazole scaffolds, as seen in kinase inhibitors ().

Table 1: Comparison of Positional Isomers

| Property | 4-Boronic Acid Isomer (Target) | 5-Boronic Acid Isomer (CAS 1361380-69-9) |

|---|---|---|

| Boronic Acid Position | 4 | 5 |

| Steric Hindrance | Moderate | High (proximity to isopropyl group) |

| Common Applications | Drug intermediates, agrochemicals | Niche coupling reactions |

Substituent Variations: Isopropyl vs. Propyl and Cyclopentyl

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS 2377609-62-4) () and 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS 2304634-13-5) () differ in the N-1 substituent:

- Cyclopentyl Group (Cyclic) : The cyclic substituent increases lipophilicity, which may enhance membrane permeability in bioactive molecules. However, synthesis is more challenging due to conformational rigidity.

- Isopropyl Group (Branched) : The target compound’s branched substituent balances steric effects and synthetic accessibility, making it a preferred choice for scalable reactions.

Table 2: Substituent Impact on Properties

| Compound (CAS) | N-1 Substituent | Molar Mass (g/mol) | Solubility | Storage Conditions |

|---|---|---|---|---|

| Target Compound | Isopropyl | 264.01* | DMSO, Methanol | Standard |

| 1-Propyl (2377609-62-4) | Propyl | 248.01 | Methanol, DMSO | Standard |

| 1-Cyclopentyl (2304634-13-5) | Cyclopentyl | 248.01 | Not reported | Under inert gas, 2–8°C |

*Calculated based on molecular formula C₈H₁₁BF₃N₂O₂.

References :

Trifluoromethyl Pyrazole Boronic Acid Esters

Key comparisons:

- Stability : Pinacol esters resist protodeboronation, enabling long-term storage. The target compound’s free boronic acid form is more reactive but less stable.

- Synthetic Flexibility : Esters are preferred for iterative coupling reactions, while free boronic acids are used in one-step syntheses.

Similarity to Other Boronic Acids

The target compound shares structural motifs with:

- (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid (CAS 847818-68-2, similarity score 0.82) (): Simpler substituents (methyl groups) reduce steric effects but limit electronic tuning.

Activité Biologique

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyrazole ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 221.97 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interactions within biological systems. Its boronic acid functional group allows for reversible covalent bonding with diols and Lewis bases, making it a candidate for various biochemical applications.

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that it may function as an inhibitor of Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit tumor growth effectively, with IC50 values reported around 1-2 nM in sensitive cancer cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| H146 (small-cell lung) | 1-2 | Bcl-2/Bcl-xL inhibition |

| A549 (lung cancer) | Varies | Induction of apoptosis through caspase activation |

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly targeting specific active sites on enzymes involved in various metabolic pathways. This property may lead to therapeutic applications in pharmacology, especially for diseases where enzyme regulation is crucial .

Research Findings

Several studies have focused on the synthesis and biological testing of this compound, highlighting its efficacy against various cancer types and its mechanism of action.

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound led to significant cell cycle arrest and apoptosis in A549 lung cancer cells. This was evidenced by increased caspase-3 activation and nuclear condensation, suggesting a robust apoptotic response .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the pyrazole ring can significantly affect the compound's potency and selectivity against cancer cells. For instance, the presence of the trifluoromethyl group correlates with enhanced lipophilicity and improved binding affinity to target proteins .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with related compounds was conducted:

Table 2: Comparative Analysis of Related Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H10BF3N2O2 | Trifluoromethyl group enhances lipophilicity |

| 1-Isopropyl-1H-pyrazole-4-boronic acid | C7H10BN2O2 | Lacks trifluoromethyl; different interaction profile |

| 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | C8H10BF3N2O2 | Esterified form; altered stability |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid with high purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (often room temperature to 60°C), solvent selection (e.g., ethanol or anhydrous ether), and stoichiometric ratios of reagents. For example, the trifluoromethyl group’s stability under acidic or basic conditions must be monitored to avoid decomposition. Purification typically involves column chromatography or recrystallization, with yields optimized by iterative adjustments to reaction time and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound and ensuring structural fidelity?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR confirm substituent positions and electronic environments. For instance, the trifluoromethyl group () shows a distinct triplet in NMR .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the boron-oxygen bond (~1.36 Å) and pyrazole ring planarity .

- LCMS/HPLC : Validates molecular weight (e.g., , MW 242.0) and purity (>95% by HPLC) .

Q. How does solubility in organic solvents impact its utility in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, THF) ensures efficient coupling with aryl halides. Pre-dissolving the boronic acid in degassed solvents minimizes oxidation. For example, solubility in DMSO (~10 mg/mL at 25°C) facilitates reactions at 0.1–1.0 M concentrations .

Advanced Research Questions

Q. What strategies address contradictory data in reaction yields when using this compound in diverse catalytic systems?

- Methodological Answer : Contradictions often arise from ligand-metal mismatches or solvent polarity effects. Systematic screening of catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and additives (e.g., KCO vs. CsF) is recommended. For example, PdCl(dppf) in THF improves yields with electron-deficient aryl halides by enhancing oxidative addition .

Q. How do structural modifications (e.g., isopropyl vs. cyclopentyl groups) influence binding affinity to biological targets?

- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models reveal that bulky substituents (e.g., isopropyl) enhance hydrophobic interactions with enzyme pockets. For example, replacing cyclopentyl with isopropyl in analogs increases inhibitory activity against kinases by 30% due to improved steric complementarity .

- Table 1 : Comparative Binding Affinities of Pyrazole-Boronic Acid Derivatives

| Substituent | Target Protein | (nM) |

|---|---|---|

| Isopropyl | Kinase X | 12.4 |

| Cyclopentyl | Kinase X | 18.7 |

| Trifluoromethyl | Kinase Y | 8.9 |

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer : The boronic acid group hydrolyzes in aqueous media (pH > 7), forming borate esters. To enhance stability:

- Use prodrug strategies (e.g., pinacol ester protection).

- Optimize buffer conditions (e.g., pH 6.5–7.0 with 1–5% DMSO).

- Conduct real-time stability assays via NMR to monitor degradation .

Q. How can computational modeling predict its reactivity in multi-step synthetic pathways?

- Methodological Answer : DFT (Density Functional Theory) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack, guiding reagent selection (e.g., aryl iodides over bromides) .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : -20°C in airtight, desiccated containers to prevent moisture absorption and boronic acid dimerization.

- Handling : Use nitrile gloves and fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Quench with excess water and neutralize with dilute HCl before disposal .

Data Interpretation

Q. How should researchers resolve discrepancies between computational predictions and experimental results in cross-coupling reactions?

- Methodological Answer : Discrepancies may stem from solvent effects or unaccounted transition states. Validate models using microkinetic analysis and adjust for solvation energy (e.g., SMD continuum models). Experimental validation via Hammett plots or isotopic labeling (e.g., -tracking) clarifies mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.